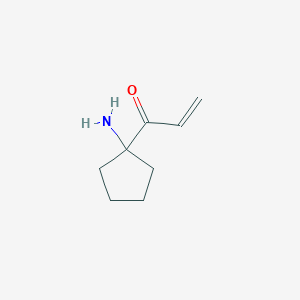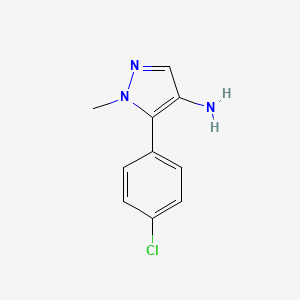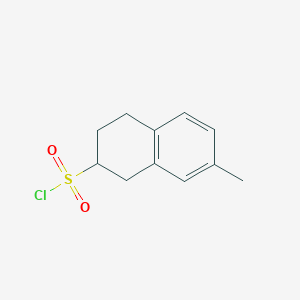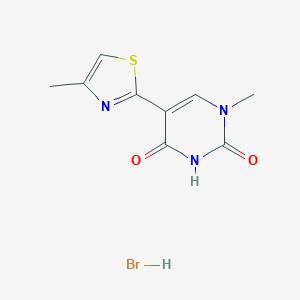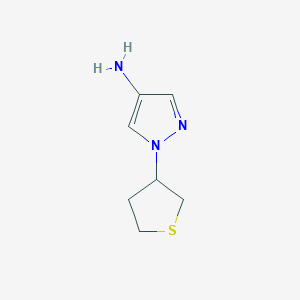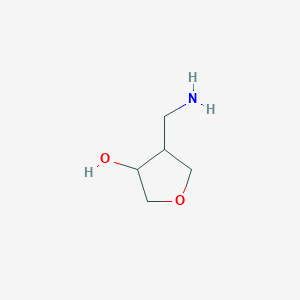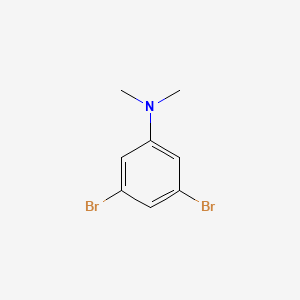
3,5-Dibromo-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Br2N It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the amino group is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromo-N,N-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. The typical synthetic route includes:
Bromination: N,N-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, N,N-dimethylaniline is brominated with bromine or a bromine source under optimized conditions to achieve high yield and purity.
Purification and Isolation: The product is purified using industrial-scale purification techniques, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
Aplicaciones Científicas De Investigación
3,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. These interactions can lead to various biochemical and chemical pathways, including:
Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions.
Nucleophilic Attack: The dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Coordination Chemistry: The compound can form coordination complexes with metal ions, influencing its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Lacks bromine substituents, making it less reactive in certain substitution reactions.
3,5-Dibromoaniline: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.
3-Bromo-N,N-dimethylaniline: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
3,5-Dibromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct reactivity patterns and potential applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C8H9Br2N |
|---|---|
Peso molecular |
278.97 g/mol |
Nombre IUPAC |
3,5-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
Clave InChI |
JWHARUCAPVXUMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


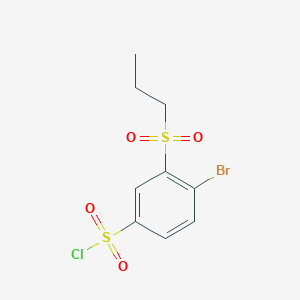
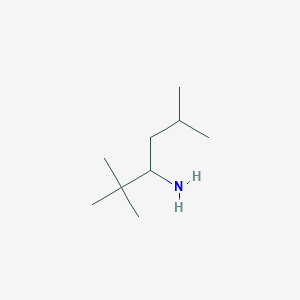
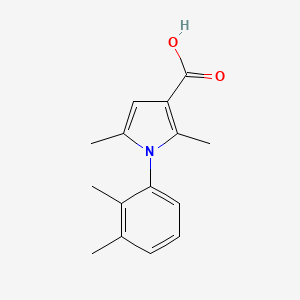
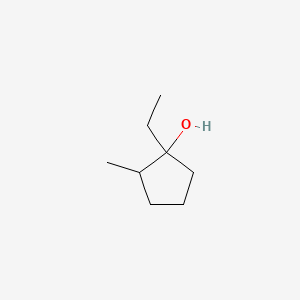
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
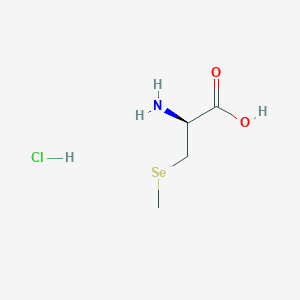
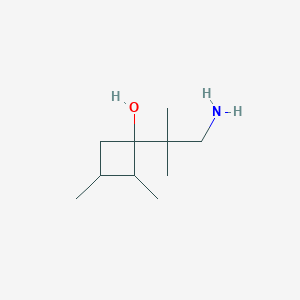
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
